

An In-depth Technical Guide to Methyl 5-oxopentanoate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 5-oxopentanoate

Cat. No.: B1594885

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Abstract

Methyl 5-oxopentanoate is a bifunctional organic compound of significant interest in synthetic chemistry. Possessing both a methyl ester and an aldehyde functional group, it serves as a versatile building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and natural product analogues. This technical guide provides a comprehensive overview of the discovery, historical context, detailed synthesis protocols, physicochemical properties, and key applications of **Methyl 5-oxopentanoate**. Particular emphasis is placed on quantitative data, experimental methodologies, and the visualization of relevant chemical pathways to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction and Historical Context

The history of **Methyl 5-oxopentanoate** is intrinsically linked to the broader development of synthetic methodologies for γ -keto esters. While a definitive first synthesis of this specific molecule is not prominently documented in early chemical literature, its conceptualization and eventual synthesis are products of the foundational work on esterification and the chemistry of dicarbonyl compounds that took place in the late 19th and early 20th centuries.

The Fischer-Speier esterification, first described in 1895, provided a general and reliable method for the conversion of carboxylic acids to their corresponding esters, a reaction that remains a primary route for the synthesis of **Methyl 5-oxopentanoate** from 5-oxopentanoic acid. The development of synthetic routes to γ -keto acids and their derivatives, such as the one-pot synthesis from nitroalkanes and α,β -unsaturated esters, further expanded the accessibility of compounds with this structural motif.[1]

In recent years, interest in **Methyl 5-oxopentanoate** and its derivatives has been renewed, partly due to the drive towards green chemistry. For instance, derivatives like methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (PolarClean™) have been investigated as sustainable, non-toxic alternatives to conventional polar aprotic solvents.[2] This has spurred research into more efficient and environmentally benign synthetic routes, such as base-catalyzed Michael additions.[2]

Physicochemical and Spectroscopic Data

Methyl 5-oxopentanoate is a colorless to pale yellow liquid with a chemical formula of $C_6H_{10}O_3$ and a molecular weight of 130.14 g/mol .[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Methyl 5-oxopentanoate**

Property	Value
Molecular Formula	$C_6H_{10}O_3$
Molecular Weight	130.14 g/mol
CAS Number	6026-86-4
Appearance	Colorless to pale yellow liquid
Boiling Point	100-103 °C at 23 Torr
Density	1.069 g/cm ³ at 25 °C

Spectroscopic analysis is essential for the characterization and purity assessment of **Methyl 5-oxopentanoate**. The expected signals in its ¹H NMR, ¹³C NMR, and IR spectra are summarized in Table 2.

Table 2: Spectroscopic Data for **Methyl 5-oxopentanoate**

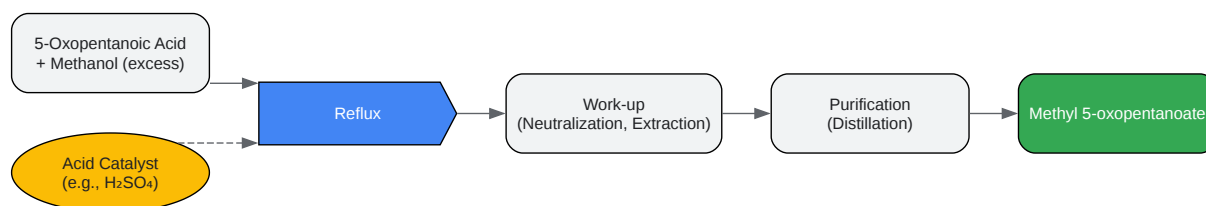
Spectroscopy	Characteristic Signals
¹ H NMR	Aldehyde proton (CHO) singlet around 9.8 ppm. Methyl ester (OCH ₃) singlet around 3.7 ppm. Methylene protons adjacent to the ester carbonyl (CH ₂ CO) triplet around 2.5 ppm. Methylene protons adjacent to the aldehyde carbonyl (CH ₂ CHO) triplet around 2.8 ppm. Methylene protons at the 3-position (CH ₂ CH ₂ CH ₂) quintet around 2.0 ppm.
¹³ C NMR	Aldehyde carbonyl carbon (CHO) signal around 202 ppm. Ester carbonyl carbon (COO) signal around 173 ppm. Methyl ester carbon (OCH ₃) signal around 52 ppm. Methylene carbon adjacent to the aldehyde (CH ₂ CHO) signal around 43 ppm. Methylene carbon adjacent to the ester (CH ₂ COO) signal around 33 ppm. Methylene carbon at the 3-position (CH ₂ CH ₂ CH ₂) signal around 20 ppm.
IR (Infrared)	Strong C=O stretching absorption for the aldehyde around 1725 cm ⁻¹ . Strong C=O stretching absorption for the ester around 1740 cm ⁻¹ . C-H stretching for the aldehyde proton around 2720 and 2820 cm ⁻¹ . C-O stretching for the ester around 1200 cm ⁻¹ .

Synthesis of Methyl 5-oxopentanoate

The most common and direct method for the synthesis of **Methyl 5-oxopentanoate** is the Fischer esterification of 5-oxopentanoic acid.

Fischer Esterification of 5-Oxopentanoic Acid

This acid-catalyzed esterification is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol (methanol) is typically used.



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A generalized workflow for the synthesis of **Methyl 5-oxopentanoate** via Fischer esterification.

Experimental Protocol: Fischer Esterification

- Materials:
 - 5-Oxopentanoic acid
 - Methanol (anhydrous)
 - Concentrated sulfuric acid (H_2SO_4)
 - Saturated sodium bicarbonate (NaHCO_3) solution
 - Brine (saturated NaCl solution)
 - Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
 - Diethyl ether or ethyl acetate
- Procedure:
 - To a solution of 5-oxopentanoic acid in a significant excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.

- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield **Methyl 5-oxopentanoate**.
- Quantitative Data:
 - While specific yields for this exact reaction are not consistently reported in the literature, similar Fischer esterifications of substituted pentanoic acids report yields in the range of 89-92%.^[4]

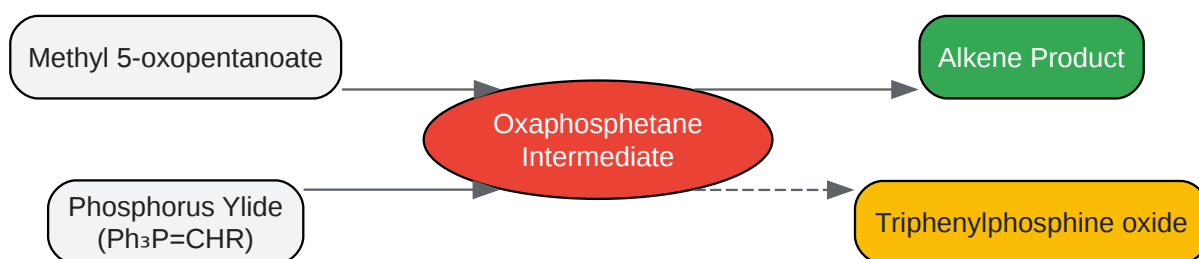
Chemical Reactivity and Synthetic Applications

The bifunctional nature of **Methyl 5-oxopentanoate** makes it a valuable intermediate in organic synthesis. The aldehyde and ester groups can be selectively targeted to build more complex molecular architectures.

Reactions at the Aldehyde Group

The electrophilic aldehyde is susceptible to nucleophilic attack, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

- Wittig Reaction: The aldehyde functionality readily undergoes the Wittig reaction to form alkenes. This is particularly useful for extending the carbon chain.



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The Wittig reaction pathway for the conversion of **Methyl 5-oxopentanoate** to an alkene.

- Henry (Nitroaldol) Reaction: The base-catalyzed reaction with a nitroalkane, such as nitroethane, forms a β -nitro alcohol, a precursor to amino alcohols and other functional groups.^[4]

Reactions at the Ester Group

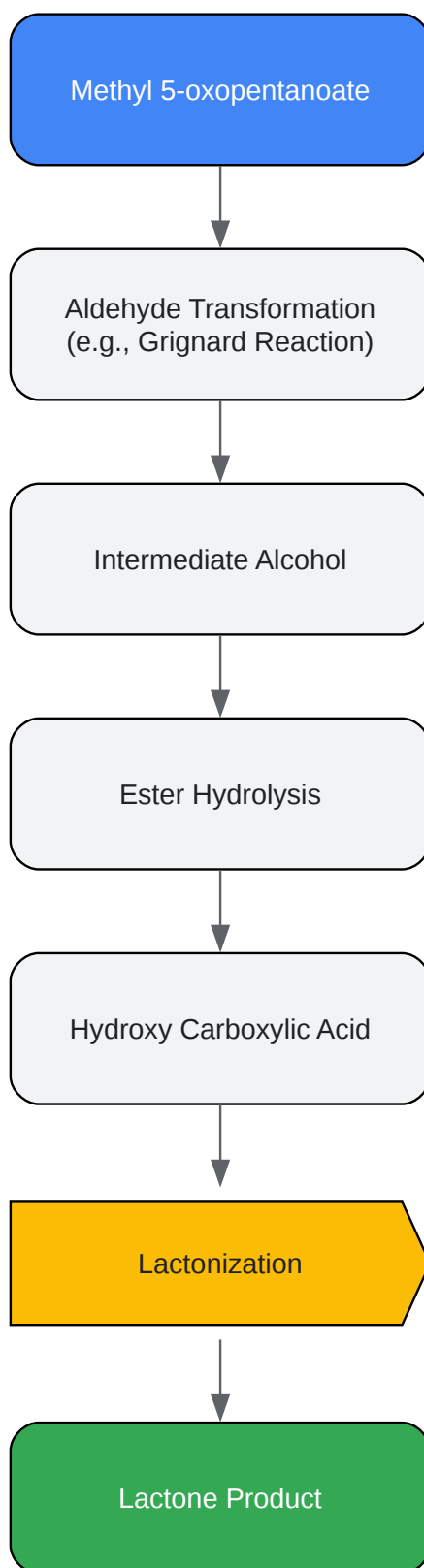
The methyl ester can undergo hydrolysis, transesterification, or reaction with organometallic reagents.

- Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding carboxylic acid, 5-oxopentanoic acid.
- Transesterification: In the presence of another alcohol and an acid or base catalyst, the methyl group can be exchanged for a different alkyl group.

Role in Multi-Step Synthesis

Methyl 5-oxopentanoate serves as a key building block in the synthesis of more complex molecules, including natural products and their analogues. Its two functional groups allow for sequential and orthogonal transformations.

A logical workflow for the utilization of **Methyl 5-oxopentanoate** in a multi-step synthesis is depicted below. This illustrates how the aldehyde can be first transformed, followed by modification of the ester group.



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A logical workflow demonstrating the use of **Methyl 5-oxopentanoate** in a multi-step synthesis.

Conclusion

Methyl 5-oxopentanoate is a fundamentally important and versatile building block in organic synthesis. Its accessibility through well-established methods like Fischer esterification, combined with the differential reactivity of its aldehyde and ester functionalities, makes it a valuable precursor for a wide range of chemical transformations. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis and reactivity of **Methyl 5-oxopentanoate** is crucial for the design and execution of efficient and innovative synthetic strategies. As the principles of green chemistry continue to influence synthetic design, the development of even more sustainable routes to and applications for this and related keto esters will undoubtedly be a focus of future research.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-oxopentanoate: Discovery, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594885#discovery-and-history-of-methyl-5-oxopentanoate]

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